molecular formula C9H12FNO B12435414 2-(tert-Butoxy)-6-fluoropyridine

2-(tert-Butoxy)-6-fluoropyridine

Cat. No.: B12435414
M. Wt: 169.20 g/mol
InChI Key: COULCVKWCYCUIL-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-6-fluoropyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a tert-butoxy group at the second position and a fluorine atom at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxy)-6-fluoropyridine typically involves the introduction of the tert-butoxy group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with tert-butyl alcohol in the presence of a strong base such as potassium tert-butoxide. The reaction conditions often include an inert atmosphere and elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxy group into various organic compounds, offering a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butoxy)-6-fluoropyridine can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The electron-rich nature of the pyridine ring due to the tert-butoxy group makes it susceptible to nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted pyridine derivatives.

Scientific Research Applications

2-(tert-Butoxy)-6-fluoropyridine has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex pyridine derivatives.

    Biology: The compound’s unique structure allows it to be used in the development of biologically active molecules.

    Medicine: Pyridine derivatives, including this compound, are explored for their potential therapeutic properties.

    Industry: It is used in the synthesis of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)-6-fluoropyridine involves its interaction with various molecular targets and pathways. The tert-butoxy group acts as an electron-donating group, influencing the reactivity of the pyridine ring. This can affect the compound’s ability to participate in electrophilic and nucleophilic reactions, thereby modulating its biological and chemical activity .

Comparison with Similar Compounds

Uniqueness: 2-(tert-Butoxy)-6-fluoropyridine is unique due to the presence of both the tert-butoxy group and the fluorine atom, which confer distinct electronic and steric properties. These features make it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-fluoro-6-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C9H12FNO/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3

InChI Key

COULCVKWCYCUIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC(=CC=C1)F

Origin of Product

United States

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